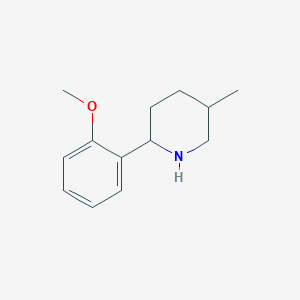
2-(2-Methoxyphenyl)-5-methylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methoxyphenyl)-5-methylpiperidine is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(2-Methoxyphenyl)-5-methylpiperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biochemical interactions, and relevant research findings.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 1339159-86-2
- Molecular Formula : C13H17N
- Molecular Weight : 189.28 g/mol
The biological activity of this compound is primarily mediated through its interaction with various biological targets, including receptors and enzymes.
Target Interactions
- Receptor Binding : Similar compounds have demonstrated the ability to form hydrogen bonds with amino acid residues in target proteins, suggesting that this compound may interact with specific receptors involved in neurotransmission and inflammation .
- Enzyme Inhibition : It has been suggested that this compound could inhibit key enzymes such as monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), which are crucial in endocannabinoid signaling pathways .
Biological Activities
The compound exhibits a range of biological activities, which can be categorized as follows:
-
Anti-inflammatory Activity
- It may reduce inflammation by inhibiting pathways such as NF-kB, which is involved in inflammatory responses .
-
Neuroprotective Effects
- Research indicates potential neuroprotective properties, particularly in models of neuroinflammation .
- Antidiabetic Potential
-
Antimicrobial Properties
- Compounds structurally similar to this compound have demonstrated antibacterial and antifungal activities .
Pharmacokinetics
The pharmacokinetic profile of this compound remains to be fully elucidated, but insights from related compounds suggest:
- Solubility : Good solubility in polar solvents, which may enhance bioavailability.
- Distribution : Transport and distribution within cells are likely mediated by specific transporters, impacting its efficacy and safety profile .
Case Studies and Research Findings
Several studies have investigated the biological activity of piperidine derivatives, providing insights into the potential effects of this compound.
Study Overview
-
Neuroinflammation Model :
- A study demonstrated that piperidine derivatives could significantly reduce neuroinflammation markers in vitro and in vivo, suggesting similar potential for this compound .
- Antidiabetic Activity :
- Toxicity Assessment :
特性
IUPAC Name |
2-(2-methoxyphenyl)-5-methylpiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10-7-8-12(14-9-10)11-5-3-4-6-13(11)15-2/h3-6,10,12,14H,7-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBBWBJBJRJFEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(NC1)C2=CC=CC=C2OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













